molecular formula C4H4N4O4 B1329850 1-Methyl-3,5-dinitropyrazole CAS No. 32683-48-0

1-Methyl-3,5-dinitropyrazole

Cat. No. B1329850
CAS RN: 32683-48-0
M. Wt: 172.1 g/mol
InChI Key: UWSPNIADTGDCIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3,5-dinitropyrazole is a compound that belongs to the class of nitropyrazoles, which are of interest due to their potential applications in materials science, particularly in the development of energetic materials. The compound is related to various isomeric dinitropyrazoles and trinitropyrazoles that have been synthesized and studied for their physicochemical properties, thermal stability, and energetic performance .

Synthesis Analysis

The synthesis of isomeric dinitropyrazoles, including 1-methyl-3,5-dinitropyrazole, typically starts from readily available 1H-pyrazole. Improved synthetic methods over those previously described in the literature have been developed to obtain compounds such as 3,4-dinitropyrazole, 1,3-dinitropyrazole, and 3,

Future Directions

While specific future directions for 1-Methyl-3,5-dinitropyrazole are not mentioned in the retrieved papers, nitroazoles, in general, are being developed to meet the increasing demands of high power, low sensitivity, and eco-friendly environment . They have good applications in explosives, propellants, and pyrotechnics .

properties

IUPAC Name

1-methyl-3,5-dinitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O4/c1-6-4(8(11)12)2-3(5-6)7(9)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSPNIADTGDCIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00186353
Record name 1-Methyl-3,5-dinitropyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00186353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3,5-dinitropyrazole

CAS RN

32683-48-0
Record name 1-Methyl-3,5-dinitropyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032683480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-3,5-dinitropyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00186353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-3,5-dinitropyrazole
Reactant of Route 2
Reactant of Route 2
1-Methyl-3,5-dinitropyrazole
Reactant of Route 3
Reactant of Route 3
1-Methyl-3,5-dinitropyrazole
Reactant of Route 4
Reactant of Route 4
1-Methyl-3,5-dinitropyrazole
Reactant of Route 5
Reactant of Route 5
1-Methyl-3,5-dinitropyrazole
Reactant of Route 6
Reactant of Route 6
1-Methyl-3,5-dinitropyrazole

Citations

For This Compound
33
Citations
AA Zaitsev, IA Vatsadze, IL Dalinger… - Russian Chemical …, 2009 - Springer
The method for preparation of 1-(2,4-dinitrophenyl)-4-methyl-3,5-dinitropyrazole has been developed. Due to the larger CH-acidity of 4-Me-group compared to 1,4-dimethyl-3,5-…
Number of citations: 10 link.springer.com
AA Zaitsev, TI Cherkasova, IL Dalinger… - Russian Chemical …, 2007 - Springer
A method for the synthesis of 1-methyl-3,5-dinitropyrazole-4-carbonitrile from 1,4-dimethyl-3,5-dinitropyrazole was developed. Nucleophilic substitution in 1,4-dimethyl-3,5-…
Number of citations: 11 link.springer.com
IL Dalinger, IA Vatsadze, TK Shkineva, GP Popova… - …, 2012 - thieme-connect.com
The transformations of readily available 4-chloro-3,5-dinitropyrazole and its N-methylated derivative under the action of anionic S-/O-nucleophiles and neutral N-nucleophiles were …
Number of citations: 47 www.thieme-connect.com
IJ Ferguson, K Schofield, JW Barnett… - Journal of the Chemical …, 1977 - pubs.rsc.org
In sulphuric acid, 1,4,5-trimethylimidazole 3-oxide and 1-methylpyrazole 2-oxide are nitrated as the free bases at C-2 and C-5, respectively. At high acidities the pyrazole gives 1-methyl-…
Number of citations: 1 pubs.rsc.org
MЕ Kletskii, ОN Burov, IL Dalinger… - … and Theoretical Chemistry, 2014 - Elsevier
The nitro group nucleophilic substitution reactions in 1-methyl-3,4,5-trinitropyrazole (MTNP) were studied quantum chemically by DFT and MP2 methods in the gas phase and methanol …
Number of citations: 8 www.sciencedirect.com
L Larina, V Lopyrev, L Larina, V Lopyrev - … : Synthesis, Structure and …, 2009 - Springer
Synthesis methods of various C- and N-nitroderivatives of five-membered azoles – pyrazoles, imidazoles, 1,2,3-triazoles, 1,2,4-triazoles, oxazoles, oxadiazoles, isoxazoles, thiazoles, …
Number of citations: 2 link.springer.com
XQ Feng, JL Cui, DL Cao - 2015 - hero.epa.gov
In order to seek high performance energetic compounds, a novel energetic material, 1-methyl-3, 5-dinitropyrazole-4-nitrate, is synthesized using 4-chloropyrazole as raw material via …
Number of citations: 0 hero.epa.gov
MR Grimmett, KHR Lim - Australian Journal of Chemistry, 1978 - CSIRO Publishing
Nitration in 80% sulphuric acid of 1-methylpyrazole gives 1-methyl-4- nitropyrazole and 1-methyl-3,4-dinitropyrazole in a 4 : 1 ratio. The dinitro compound is also formed by nitration of 1-…
Number of citations: 39 www.publish.csiro.au
Q Ma, T Jiang, Y Chi, Y Chen, J Wang… - New Journal of …, 2017 - pubs.rsc.org
A novel multi-nitrogen energetic cocrystal, 2,4,6,8,10,12-hexanitrohexaazaisowurtzitane (CL-20), with 1-methyl-3,4,5-trinitropyrazole (MTNP) as a donor, in a 1 : 1 molar ratio was …
Number of citations: 64 pubs.rsc.org
F Xiao-qin, CUI Jian-lan, CAO Duan-lin - Acta Armamentarii, 2015 - co-journal.com
Abstract: In order to seek high performance energetic compounds, a novel energetic material, 1-methyl-3, 5-dinitropyrazole-4-nitrate, is synthesized using 4-chloropyrazole as raw …
Number of citations: 0 www.co-journal.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.